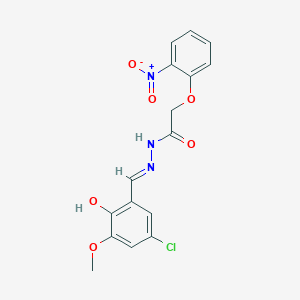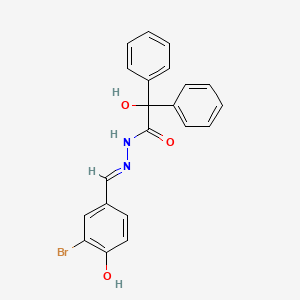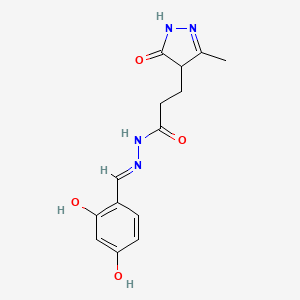![molecular formula C17H13F3N2O B6086857 5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or TFP-3 and has been synthesized using different methods.
作用机制
The mechanism of action of TFP is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules such as proteins and nucleic acids, leading to various biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TFP has also been shown to have antioxidant properties and can scavenge free radicals. In addition, TFP has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of TFP is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, TFP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of TFP is its limited solubility in water, which can affect its bioavailability and limit its use in biological applications.
未来方向
There are several future directions for the research on TFP. One of the directions is the synthesis of TFP derivatives with improved properties such as solubility and selectivity for metal ions. Another direction is the investigation of the biological activities of TFP and its derivatives in different disease models. Furthermore, the development of TFP-based biosensors for the detection of metal ions in biological samples is another potential direction for future research.
In conclusion, TFP is a chemical compound that has shown potential applications in various fields of scientific research. Its fluorescent properties, low toxicity, and potential for the synthesis of bioactive compounds make it a valuable tool for drug discovery and catalysis. Further research on TFP and its derivatives is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成方法
The synthesis of TFP can be achieved through different methods. One of the most commonly used methods is the reaction between 3-(trifluoromethyl)benzaldehyde and 4-phenyl-1,2-dihydro-3H-pyrrol-3-one in the presence of ammonium acetate. The reaction is carried out in ethanol at reflux temperature for several hours, and the product is obtained after purification using column chromatography.
科学研究应用
TFP has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. TFP has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and biological applications. In addition, TFP has been used as a building block for the synthesis of various bioactive compounds that have shown potential in drug discovery.
属性
IUPAC Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-4-8-13(9-12)22-10-14(23)15(16(22)21)11-5-2-1-3-6-11/h1-9,21,23H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYYRIJPJGJDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)


![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)

![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)